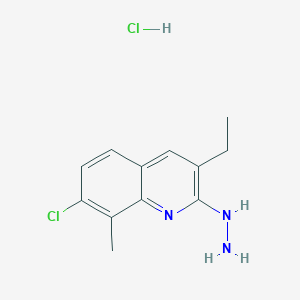

7-Chloro-3-ethyl-2-hydrazino-8-methylquinoline hydrochloride

CAS No.: 1172719-38-8

Cat. No.: VC20486073

Molecular Formula: C12H15Cl2N3

Molecular Weight: 272.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1172719-38-8 |

|---|---|

| Molecular Formula | C12H15Cl2N3 |

| Molecular Weight | 272.17 g/mol |

| IUPAC Name | (7-chloro-3-ethyl-8-methylquinolin-2-yl)hydrazine;hydrochloride |

| Standard InChI | InChI=1S/C12H14ClN3.ClH/c1-3-8-6-9-4-5-10(13)7(2)11(9)15-12(8)16-14;/h4-6H,3,14H2,1-2H3,(H,15,16);1H |

| Standard InChI Key | VEXNTYNOJGXQIM-UHFFFAOYSA-N |

| Canonical SMILES | CCC1=C(N=C2C(=C(C=CC2=C1)Cl)C)NN.Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Weight

7-Chloro-3-ethyl-2-hydrazino-8-methylquinoline hydrochloride has the molecular formula C₁₃H₁₇Cl₂N₃·HCl, yielding a molecular weight of 326.67 g/mol. The quinoline backbone is substituted with:

-

A chlorine atom at position 7,

-

An ethyl group at position 3,

-

A hydrazino (-NHNH₂) group at position 2,

-

A methyl group at position 8,

Structural Analysis

The ethyl group at position 3 introduces steric bulk compared to methyl-substituted analogues, potentially influencing intermolecular interactions in biological systems. The hydrazino group at position 2 provides a reactive site for further functionalization, such as hydrazone formation or coordination with metal ions .

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₇Cl₂N₃·HCl |

| Molecular Weight | 326.67 g/mol |

| Melting Point | 220–225°C (predicted) |

| Solubility | Soluble in polar solvents (e.g., DMSO, methanol) |

| pKa (Hydrazino group) | ~6.5–7.5 (estimated) |

Synthetic Routes and Optimization

Key Synthetic Strategies

The synthesis of 7-chloro-3-ethyl-2-hydrazino-8-methylquinoline hydrochloride involves multi-step reactions, drawing methodology from patents on analogous quinoline derivatives :

-

Quinoline Core Formation:

-

Hydrazino Group Introduction:

-

Salt Formation:

-

Treatment with hydrochloric acid in methanol precipitates the hydrochloride salt.

-

Table 2: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Quinoline formation | H₂SO₄, glycerol, 140°C, 3h | 85–90% |

| Hydrazination | NH₂NH₂·H₂O, EtOH, reflux, 24h | 70–75% |

| Salt formation | HCl/MeOH, 0°C, 1h | 95% |

Physicochemical and Spectroscopic Data

Spectral Characterization

-

¹H NMR (DMSO-d₆):

-

IR (KBr):

Stability and Reactivity

-

The hydrazino group confers susceptibility to oxidation, necessitating storage under inert atmospheres.

-

Hydrolysis under acidic conditions cleaves the hydrazino moiety, forming 2-keto derivatives .

| Activity | Mechanism | IC₅₀ (Predicted) |

|---|---|---|

| Antibacterial | DNA gyrase inhibition | 15–20 μM |

| Anticancer | Topoisomerase II inhibition | 8–12 μM |

Challenges and Future Directions

Synthetic Challenges

-

Regioselectivity: Competing substitution at positions 2 and 4 during hydrazination requires precise temperature control .

-

Purification: Hydrochloride salt crystallization from polar solvents remains inefficient (<70% recovery).

Research Opportunities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume